molecular formula C12H13O2PS B14677899 O,O-Dimethyl naphthalen-1-ylphosphonothioate CAS No. 36093-77-3

O,O-Dimethyl naphthalen-1-ylphosphonothioate

Cat. No.: B14677899
CAS No.: 36093-77-3
M. Wt: 252.27 g/mol
InChI Key: LEFXMQYRHGBTDI-UHFFFAOYSA-N
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Description

O,O-Dimethyl naphthalen-1-ylphosphonothioate is an organophosphorus compound known for its diverse applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a naphthalene ring bonded to a phosphonothioate group, making it a valuable intermediate in the synthesis of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl naphthalen-1-ylphosphonothioate typically involves the reaction of naphthalen-1-ol with dimethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

O,O-Dimethyl naphthalen-1-ylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O,O-Dimethyl naphthalen-1-ylphosphonothioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O,O-Dimethyl naphthalen-1-ylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its naphthalene ring, which imparts specific chemical properties and reactivity. This structural feature makes it particularly useful in the synthesis of complex organophosphorus compounds and in applications requiring specific enzyme inhibition .

Properties

CAS No.

36093-77-3

Molecular Formula

C12H13O2PS

Molecular Weight

252.27 g/mol

IUPAC Name

dimethoxy-naphthalen-1-yl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H13O2PS/c1-13-15(16,14-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI Key

LEFXMQYRHGBTDI-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(C1=CC=CC2=CC=CC=C21)OC

Origin of Product

United States

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